molecular formula C27H27N3O4S2 B13930652 N-(3,3-diphenylpropyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide

N-(3,3-diphenylpropyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide

Cat. No.: B13930652
M. Wt: 521.7 g/mol
InChI Key: OMMANNYPVFJCDV-UHFFFAOYSA-N
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Description

5-THIAZOLECARBOXAMIDE, N-(3,3-DIPHENYLPROPYL)-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- is a complex organic compound with a unique structure that includes a thiazole ring, a carboxamide group, and various functional groups such as methoxyphenyl and diphenylpropyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-THIAZOLECARBOXAMIDE, N-(3,3-DIPHENYLPROPYL)-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

5-THIAZOLECARBOXAMIDE, N-(3,3-DIPHENYLPROPYL)-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-THIAZOLECARBOXAMIDE, N-(3,3-DIPHENYLPROPYL)-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- involves its interaction with specific molecular targets and pathways. The thiazole ring and the attached functional groups allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-THIAZOLECARBOXAMIDE, N-(3,3-DIPHENYLPROPYL)-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- is unique due to its combination of a thiazole ring with a carboxamide group and various functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H27N3O4S2

Molecular Weight

521.7 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C27H27N3O4S2/c1-19-25(35-27(29-19)30-36(32,33)23-15-13-22(34-2)14-16-23)26(31)28-18-17-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,24H,17-18H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

OMMANNYPVFJCDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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